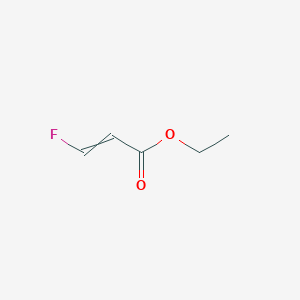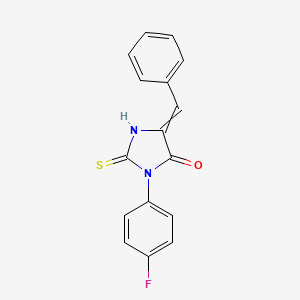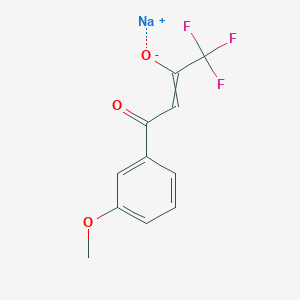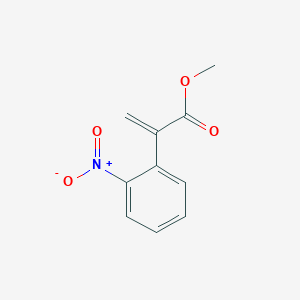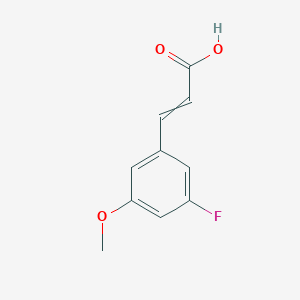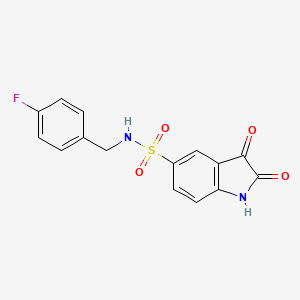
N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide typically involves the reaction of 4-fluorobenzylamine with 2,3-dioxoindoline-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and automated systems to control the reaction parameters, ensuring consistent product quality. The purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
化学反应分析
Types of Reactions
N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
科学研究应用
N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial and antifungal effects. Additionally, the compound’s fluorobenzyl group can enhance its binding affinity to target proteins, increasing its potency.
相似化合物的比较
Similar Compounds
- N-(4-fluorobenzyl)-1-methylpiperidin-4-amine
- N-(4-fluorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide
- N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide
Uniqueness
N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide is unique due to its combination of a fluorobenzyl group and a sulfonamide moiety, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
属性
分子式 |
C15H11FN2O4S |
|---|---|
分子量 |
334.3 g/mol |
IUPAC 名称 |
N-[(4-fluorophenyl)methyl]-2,3-dioxo-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C15H11FN2O4S/c16-10-3-1-9(2-4-10)8-17-23(21,22)11-5-6-13-12(7-11)14(19)15(20)18-13/h1-7,17H,8H2,(H,18,19,20) |
InChI 键 |
GMLLBLTTWUZHDG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B15061321.png)
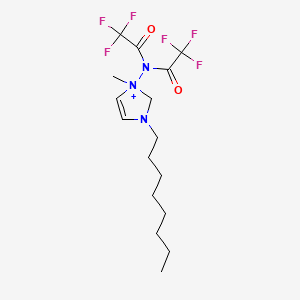
![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B15061336.png)
![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)
![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B15061342.png)
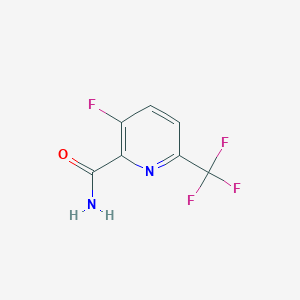
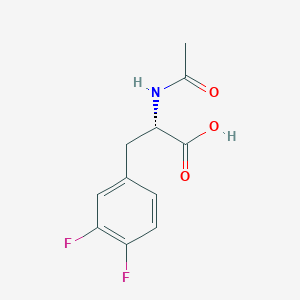
![[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B15061379.png)
